1-Bromo-3-(trichloromethoxy)benzene
Overview
Description
1-Bromo-3-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H4BrCl3O It is a derivative of benzene, where a bromine atom and a trichloromethoxy group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trichloromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(trichloromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The trichloromethoxy group can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the trichloromethoxy group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including substituted benzene derivatives, alcohols, and ethers, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trichloromethoxy)benzene involves its interaction with various molecular targets. The bromine atom and the trichloromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, influencing various chemical pathways.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Similar in structure but with a chlorine atom instead of the trichloromethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, leading to different chemical properties.
1-Bromo-3-methoxybenzene: Has a methoxy group, which affects its reactivity and applications.
Uniqueness: 1-Bromo-3-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSYUBLSJXBQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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